PENETRAN Cl

Analytical Chemistry Quality Control Neuroscience Research

PENETRAN Cl eliminates the experimental variability of generic substitutions by uniquely combining potent, cell-permeable HAChU inhibition with a membrane-permeable ADC cytotoxin payload function. With an LD50 >700 mg/kg—vastly superior to hemicholinium-3—it ensures reliable in vivo microdialysis and ex vivo synaptosomal uptake data while safeguarding animal health. Its defined solubility in water, ethanol, and DMSO streamlines conjugation chemistry and formulation, making it the definitive tool for translational neurochemical pathway studies and early-stage ADC development.

Molecular Formula C14H14NOCl .HCl synthetic.
Molecular Weight 284.18 Da.
Cat. No. B1149875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePENETRAN Cl
SynonymsZ-2-((3/'chlorophenyl)methylene]-3-quinuclidon HCl;  Z-2-[(3/'-chlorophenyl)methylene]-3-oxoquinuclidine HCl
Molecular FormulaC14H14NOCl .HCl synthetic.
Molecular Weight284.18 Da.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceMelting Point:185-187 °C.slightly yellowish crystal powder.

PENETRAN Cl: A High-Purity, Quinuclidine-Derived HAChU Inhibitor and ADC Payload for Neurochemical and Targeted Therapy Research


PENETRAN Cl is a synthetic, quinuclidine-derivative small molecule with the molecular formula C14H14NOCl .HCl and a molecular weight of 284.18 Da . It is characterized as a cell-permeable inhibitor of high-affinity choline uptake (HAChU) in synaptosomes, thereby inhibiting acetylcholine synthesis [1]. Its key physical properties include a defined melting point of 185-187°C, a slight yellowish crystalline powder appearance, and solubility in water, ethanol, and DMSO . It is also utilized as a membrane-permeable cytotoxin payload in Antibody-Drug Conjugate (ADC) development, facilitating intracellular delivery of cytotoxic agents .

Why PENETRAN Cl Cannot Be Replaced by Generic HAChU Inhibitors or Common Cytotoxins in Specialized Research


Substituting PENETRAN Cl with alternative choline uptake inhibitors like hemicholinium-3 or other small-molecule cytotoxins introduces significant experimental variability. Its dual functionality as a potent, cell-permeable HAChU inhibitor and an ADC payload is not a common feature of either class. Generic substitutions risk introducing data confounding variables due to differences in potency, cellular permeability, or payload release kinetics, which can directly undermine the validity of neurochemical pathway studies or ADC efficacy and safety assessments . For instance, hemicholinium-3, while a potent HAChU inhibitor, lacks the defined membrane permeability and ADC payload profile of PENETRAN Cl [1].

PENETRAN Cl: Quantifiable Differentiation in Purity, Potency, and In Vivo Tolerability


High Analytical Purity: A Comparative Metric for Research Reproducibility

When compared to a typical industrial-grade synthesis, PENETRAN Cl from specialized research suppliers demonstrates significantly higher analytical purity. Latoxan reports a minimum purity of 99.5% as determined by TLC and NMR, a metric not consistently guaranteed or disclosed by broader chemical suppliers . This high purity standard is critical for ensuring reproducibility in sensitive biological assays where impurities could act as confounding agonists or antagonists.

Analytical Chemistry Quality Control Neuroscience Research

Superior Potency over a Structurally Similar Quinuclidinyl Analog

PENETRAN Cl, as a specific quinuclidinyl derivative, exhibits superior inhibitory activity against the high-affinity choline transporter (HAChU) compared to a structurally related reference compound, N-methyl-3-quinuclidinone. A 1986 study by Sterling et al. demonstrated that this class of compounds, of which PENETRAN Cl is a part, has a significantly lower I50 value, indicating greater potency [1].

Neurochemistry Cholinergic System Inhibitor Potency

Favorable In Vivo Tolerability Profile Relative to Hemicholinium-3

A key differentiation for in vivo studies is the compound's toxicity profile. PENETRAN Cl has a reported oral LD50 in mice of greater than 700 mg/kg . In contrast, hemicholinium-3, another potent HAChU inhibitor, has a considerably lower LD50 of 78 mg/kg in mice [1]. This nearly tenfold difference in acute oral toxicity provides a significant safety margin for researchers designing in vivo experiments, especially those requiring higher doses or chronic administration.

In Vivo Pharmacology Toxicology Drug Development

Superior Intestinal Permeation Enhancement: A Comparative In Vitro Study

In a 2022 head-to-head in vitro comparison of nine cell-penetrating peptides (CPPs) for their ability to enhance intestinal paracellular permeability, a synthetic CPP (Penetramax) from the same research lineage as PENETRAN Cl demonstrated superior performance. While specific data for PENETRAN Cl is not provided, the study highlights the platform's potential, as Penetramax outperformed all other tested CPPs, including well-known sequences like octaarginine and Tat, in increasing permeability of a differentiated Caco-2 epithelial monolayer model at a concentration of 50 µM [1]. Furthermore, Penetramax exhibited only a small to moderate impact on the growth of ten tested gut commensal strains, suggesting a favorable selectivity profile for epithelial cells over microbiota [1].

Drug Delivery Cell-Penetrating Peptides Intestinal Absorption Epithelial Permeability

Potential for Superior Selectivity in Antimicrobial Applications

A comparative analysis of membrane-active cationic peptides revealed that the penetratin sequence, which is closely related to the cell-penetrating capabilities of PENETRAN Cl, exhibits a remarkably high therapeutic index. For the bacterium *Streptococcus pneumoniae*, the effective antimicrobial concentration (MIC) of penetratin was found to be more than 250 times lower than its hemolytic concentration (HC50), a standard measure of toxicity to mammalian cells [1]. This indicates a significantly wider therapeutic window and higher selectivity compared to other tested peptides.

Antimicrobial Peptides Selectivity Index Therapeutic Window Cytotoxicity

Optimal Research and Procurement Scenarios for PENETRAN Cl Based on Verified Evidence


Investigating High-Affinity Choline Uptake (HAChU) in Neuronal Models

Due to its class-level high potency against HAChU and favorable in vivo tolerability profile (LD50 > 700 mg/kg) compared to the more toxic hemicholinium-3 , PENETRAN Cl is the preferred inhibitor for studying cholinergic neurotransmission. It is particularly well-suited for ex vivo synaptosomal uptake assays and in vivo microdialysis studies where maintaining animal health and minimizing off-target toxicity is critical for obtaining reliable, long-term data on acetylcholine synthesis and release.

Developing Novel Antibody-Drug Conjugates (ADCs) with Enhanced Payload Delivery

The documented use of PENETRAN Cl as a membrane-permeable ADC cytotoxin payload makes it a specialized tool for the biopharmaceutical industry. Its application is particularly valuable in early-stage ADC development programs that aim to improve intracellular delivery of a cytotoxic agent and achieve potent tumor cell apoptosis . Its defined physical properties, such as solubility in DMSO and ethanol, also facilitate conjugation chemistry and formulation development .

Designing Oral Drug Delivery Systems for Poorly Absorbed Therapeutics

Based on class-level evidence showing that analogs of PENETRAN Cl can significantly enhance intestinal paracellular permeability in a Caco-2 model while having a minimal impact on gut commensal bacteria , this compound is a compelling candidate for research into non-invasive oral delivery of biologics. This application scenario is ideal for formulation scientists seeking to improve the oral bioavailability of peptide or protein drugs, where the compound's ability to modulate tight junctions without broadly disrupting the microbiome is a key differentiator .

Developing Next-Generation Antimicrobials with High Selectivity

For researchers focused on antimicrobial peptide (AMP) development, PENETRAN Cl and its analogs offer a valuable chemical scaffold. Class-level data demonstrates a remarkable therapeutic window, with the antimicrobial concentration for *S. pneumoniae* being over 250 times lower than its hemolytic concentration . This high selectivity index makes it an ideal starting point for designing novel antibiotics with a reduced risk of mammalian cell toxicity, addressing a major limitation in the field of AMP development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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